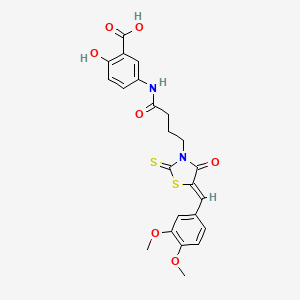

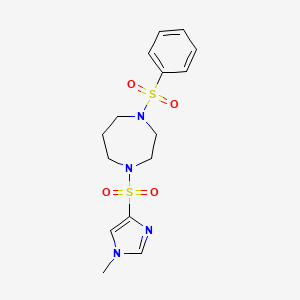

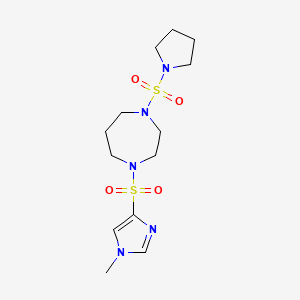

![molecular formula C18H20N2O B2837743 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 537018-29-4](/img/structure/B2837743.png)

3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

While there’s no direct synthesis process available for the exact compound, similar compounds have been synthesized using various methods. For instance, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes using copper catalyzed azide-alkyne cycloaddition .Chemical Reactions Analysis

There’s limited information available on the chemical reactions involving this specific compound .Aplicaciones Científicas De Investigación

Catalysis and Synthetic Applications

- Catalysis for C-N Bond Formation : Ruthenium(II) complexes, featuring imidazol-2-yl and triazol-5-ylidene ligands, have demonstrated high efficiency in C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions. These complexes, particularly those with mesityl substituents, have shown superior activity in N-methylation of anilines and synthesis of quinolines from 2-aminobenzyl alcohol and secondary alcohols, achieving remarkable turnover numbers (TONs) for both processes (Donthireddy, Illam, & Rit, 2020).

Medicinal Chemistry and Biological Applications

- DNA Binding and Cytotoxicity : New benzimidazole compounds have been synthesized, showing strong binding to calf thymus DNA through intercalative modes and displaying substantial in vitro cytotoxic effects against various cancer cell lines. These compounds, with different N-alkyl substituents, have shown a correlation between the size of the substituent, binding affinity, and cytotoxicity levels, indicating their potential as anticancer agents (Paul et al., 2015).

- Anticancer Agent Synthesis : Novel benzimidazole-based Schiff base copper(II) complexes have been developed and characterized, demonstrating effective DNA binding, cellular DNA lesions, and cytotoxicity against human lung, breast, and cervical cancer cell lines. These findings suggest the complexes' potential as anticancer agents, with one compound, in particular, showing a significant inhibitory effect on the proliferation of A-549 cancer cells (Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

Physicochemical Properties and Applications

- Nonlinear Optical (NLO) Materials : Studies have synthesized and characterized benzimidazole compounds, revealing significant non-zero dipole moments, polarizability, and hyperpolarizability values. These properties suggest that such molecules are promising candidates for non-linear optical (NLO) devices, with the potential for intramolecular charge transfer excited states and applications in various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as certain new oximes and their respective aromatic esters, have exhibited anti-candida activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby altering their function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential anti-candida activity, it may be involved in pathways related to fungal growth and proliferation

Result of Action

Based on its potential anti-candida activity, it may inhibit the growth and proliferation of candida species, leading to a reduction in infection .

Propiedades

IUPAC Name |

3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14-6-4-7-15(12-14)13-20-17-9-3-2-8-16(17)19-18(20)10-5-11-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVFRNPGIIXNAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

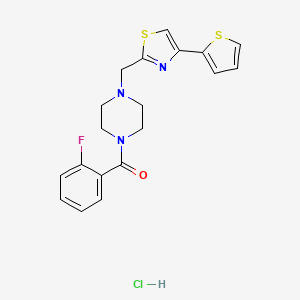

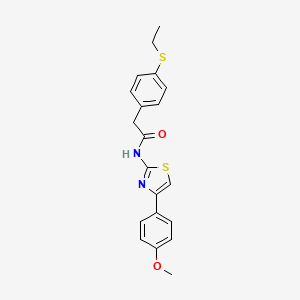

![2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2837663.png)

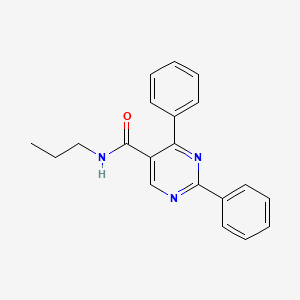

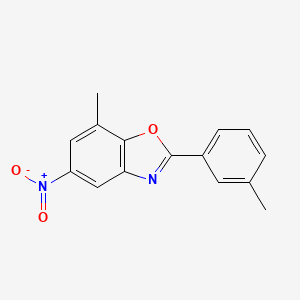

![4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2837668.png)

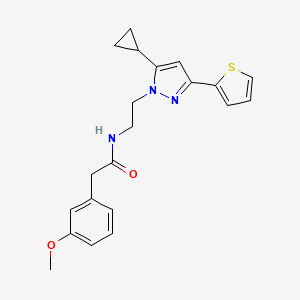

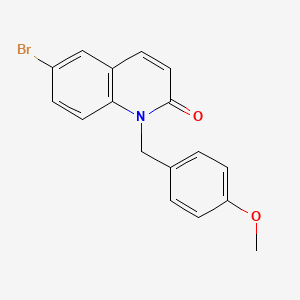

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine](/img/structure/B2837671.png)

![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2837676.png)

![ethyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2837680.png)